1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- is an organic compound characterized by the presence of a pentanone backbone with diphenyl and trimethylsilyloxy substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- typically involves the reaction of 1,5-diphenyl-3-pentanone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods
While specific industrial production methods for 1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The trimethylsilyloxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the diphenyl and trimethylsilyloxy substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Diphenyl-1-pentanone
- 1,5-Diphenyl-3-pentanone
- 1,3-Diphenyl-1-pentene
Uniqueness
1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
111865-54-4 |
---|---|
Molekularformel |
C20H26O2Si |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1,5-diphenyl-3-trimethylsilyloxypentan-1-one |
InChI |
InChI=1S/C20H26O2Si/c1-23(2,3)22-19(15-14-17-10-6-4-7-11-17)16-20(21)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |
InChI-Schlüssel |
SEPNBRSJZVVJNB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(CCC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.